molecular formula C15H16O2 B8410268 3-Ethoxy-alpha-phenylbenzyl alcohol CAS No. 36801-19-1

3-Ethoxy-alpha-phenylbenzyl alcohol

Cat. No. B8410268
CAS RN: 36801-19-1
M. Wt: 228.29 g/mol
InChI Key: RCNDZZXAGKIREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-alpha-phenylbenzyl alcohol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-alpha-phenylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-alpha-phenylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

36801-19-1

Product Name

3-Ethoxy-alpha-phenylbenzyl alcohol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3-ethoxyphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O2/c1-2-17-14-10-6-9-13(11-14)15(16)12-7-4-3-5-8-12/h3-11,15-16H,2H2,1H3

InChI Key

RCNDZZXAGKIREF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ether solution of phenylmagnesium bromide [prepared from bromobenzene (3.69 ml, 35 m mol), magnesium (0.95 g, 39 m mol) and ether (50 ml)], an ether solution (30 ml) of 3-ethoxybenzaldehyde (3.0 g, 20 m mol) was added dropwise thereto with stirring and under cooling with ice. After 30 minutes, 1 N hydrochloric acid (20 ml) was added thereto. The ether layer was separated and the aqueous layer was extracted with ether (20 ml). After the combined ether layer was washed with a saturated aqueous solution of sodium chloride (15 ml) and dried, the solvent was distilled off under reduced pressure. The resulting residue was subjected to chromatography on silica gel (100 g) using hexane, and eluted with hexane and then with hexane-ethyl acetate (5:1). The resulting yellow oily material containing the desired compound was distilled to obtain the desired compound (2.9 g, 60%) as a colorless oily material (150-153° C./1-2 mmHg).
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20 mL
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3 g
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30 mL
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Yield
60%

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